5-Quinolinecarboxamide, 6-chloro-2-methyl-N-(2-phenylethyl)-
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Overview
Description
6-Chloro-2-methyl-N-(2-phenylethyl)-5-quinolinecarboxamide is a chemical compound with a complex structure that includes a quinoline core, a phenylethyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-N-(2-phenylethyl)-5-quinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo chlorination, methylation, and subsequent coupling with phenylethylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. The process may involve automated systems for precise control of reaction parameters and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-N-(2-phenylethyl)-5-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a range of substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-2-methyl-N-(2-phenylethyl)-5-quinolinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-N-(2-phenylethyl)-5-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methyl-N-phenethylpyrimidin-4-amine
- 6-Chloro-2-methyl-N-(2-phenylethyl)-4-pyrimidinamine
Uniqueness
Compared to similar compounds, 6-Chloro-2-methyl-N-(2-phenylethyl)-5-quinolinecarboxamide stands out due to its quinoline core, which imparts unique chemical properties and potential applications. The presence of the phenylethyl group also contributes to its distinct biological activities and interactions.
Properties
CAS No. |
836611-98-4 |
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Molecular Formula |
C19H17ClN2O |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
6-chloro-2-methyl-N-(2-phenylethyl)quinoline-5-carboxamide |
InChI |
InChI=1S/C19H17ClN2O/c1-13-7-8-15-17(22-13)10-9-16(20)18(15)19(23)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23) |
InChI Key |
PXFQSPCEISBBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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